

Technical Guide: 2-(3-Chlorophenyl)acetimidamide Hydrochloride[1]

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethanimidamide

CAS No.: 55154-89-7

Cat. No.: B1627729

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Executive Summary

2-(3-Chlorophenyl)acetimidamide hydrochloride (CAS: 6487-96-3) is a critical amidine building block utilized in the synthesis of nitrogen-containing heterocycles.[1][2] Functioning as a stable hydrochloride salt of the corresponding acetimidamide base, this compound serves as a robust 1,3-binucleophile. It is primarily employed to access privileged medicinal scaffolds, including pyrimidines, imidazoles, and triazines, which are ubiquitous in kinase inhibitors and GPCR ligands. This guide details its physicochemical properties, the Pinner synthesis protocol, and its application in heterocyclization.

Structural Analysis & Physicochemical Profile

The molecule consists of a chlorobenzene ring substituted at the meta position, linked via a methylene bridge to an acetimidamide group. The hydrochloride salt form is preferred for stability, as free amidines are hygroscopic and prone to hydrolysis.

Chemical Identity Table

Property	Data
IUPAC Name	2-(3-Chlorophenyl)ethanimidamide hydrochloride
CAS Number	6487-96-3
Molecular Formula	(Salt) / (Free Base)
Molecular Weight	205.08 g/mol (HCl Salt)
H-Bond Donors	3 (Amidine and)
H-Bond Acceptors	1 (Imine Nitrogen)
pKa (Conjugate Acid)	~11.5 – 12.0 (Estimated for acetimidamides)
Solubility	Soluble in water, MeOH, EtOH; Insoluble in , Hexanes

Structural Significance

The meta-chlorine substituent provides lipophilicity and metabolic stability (blocking metabolic oxidation at that position) without imposing the steric hindrance observed in ortho-substituted analogs. The methylene spacer isolates the amidine electronic system from the aromatic ring, maintaining the basicity required for nucleophilic attacks during cyclization reactions.

Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesizing 2-(3-Chlorophenyl)acetimidamide hydrochloride is the Pinner Reaction. This route avoids the use of unstable thioimidates and utilizes readily available nitrile precursors.

The Pinner Protocol (Step-by-Step)

Prerequisite: Anhydrous conditions are critical. Moisture causes hydrolysis of the intermediate imidate to an ester.

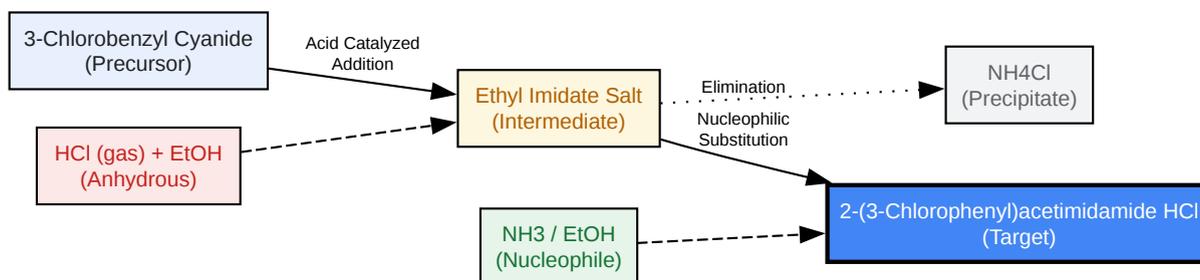
Reagents:

- 3-Chlorobenzyl cyanide (Starting Material)
- Anhydrous Ethanol (Reagent/Solvent)
- HCl gas (Anhydrous)[3]
- Ammonia () in Methanol or Ethanol (7N)

Workflow:

- Imidate Formation: Dissolve 3-chlorobenzyl cyanide in anhydrous ethanol. Cool to 0°C. Bubble dry HCl gas through the solution until saturation. The mixture is stirred at 0–5°C for 12–24 hours. The Pinner salt (ethyl 2-(3-chlorophenyl)acetimidate hydrochloride) often precipitates or crystallizes upon addition of dry ether.
- Amidine Conversion: The isolated crude imidate salt is suspended in anhydrous ethanol. A solution of anhydrous ammonia (excess) in ethanol is added at 0°C.
- Workup: The mixture is stirred at room temperature for 24 hours. Ammonium chloride () precipitates as a byproduct and is removed by filtration.
- Isolation: The filtrate is concentrated in vacuo.[4] The residue is recrystallized (typically from EtOH/Ether) to yield the target amidine hydrochloride.

Synthesis Logic Diagram



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Caption: Figure 1. The Pinner Reaction pathway converting the nitrile precursor to the amidine salt via the imidate intermediate.[3][5][6]

Applications in Medicinal Chemistry

This compound is a "Synthone"—a structural unit that can be formed and/or assembled by known or conceivable synthetic operations. Its primary utility is reacting with electrophiles to close rings.

Heterocycle Formation

The amidine moiety contains a nucleophilic amine (

) and an electrophilic/nucleophilic imine (

). This bifunctionality allows it to react with:

- 1,3-Dicarbonyls: To form Pyrimidines.
- -Haloketones: To form Imidazoles.
- Acyl Chlorides/Anhydrides: To form 1,2,4-Oxadiazoles (via amidoxime intermediates if oxidized).

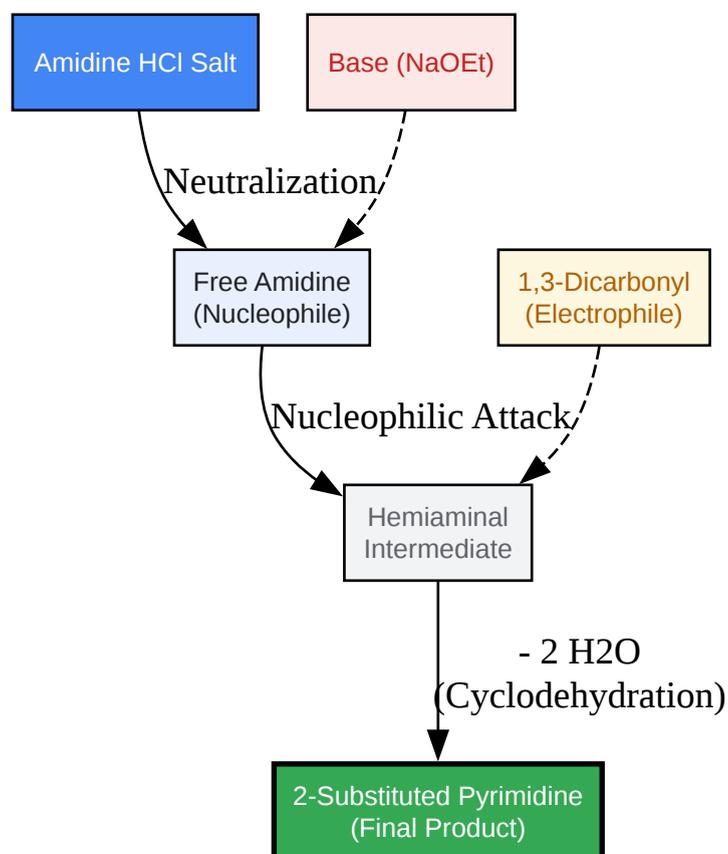
Pyrimidine Synthesis Mechanism

The reaction with a 1,3-diketone (e.g., acetylacetone) or a

-keto ester is the most common application.

Mechanism:

- Free Basing: The HCl salt is neutralized in situ (e.g., with NaOEt) to release the free amidine.
- Attack: The amidine nitrogen attacks the carbonyl carbon of the diketone.
- Cyclization: Elimination of water drives the ring closure and aromatization.



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Caption: Figure 2. Mechanism for the condensation of 2-(3-chlorophenyl)acetimidamide with 1,3-dicarbonyls to form pyrimidines.

Analytical Characterization

To validate the identity of 2-(3-Chlorophenyl)acetimidamide hydrochloride, the following spectral signatures are expected.

Proton NMR (NMR, DMSO-)

- 9.0–9.5 ppm (Broad s, 3-4H): Amidine protons. These are exchangeable with and appear very broad due to the HCl salt form.
- 7.2–7.5 ppm (m, 4H): Aromatic protons. The 3-chloro substitution pattern typically shows a singlet (H2), a multiplet/triplet (H5), and two doublets (H4, H6).
- 3.8–4.0 ppm (s, 2H): Benzylic methylene (). This singlet is characteristic and distinct from the starting nitrile (which would be slightly more upfield).

Mass Spectrometry (ESI-MS)

- M+H Peak: 169.05 m/z (Calculated for).
- Isotope Pattern: A distinct M+2 peak at ~171.05 m/z with approximately 33% intensity of the parent peak, confirming the presence of a single Chlorine atom (ratio).

Handling & Stability

Storage Protocols

- Hygroscopicity: Amidine salts are generally hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
- Temperature: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis or degradation.
- Stability: Stable under acidic conditions. In aqueous basic solution, the free base may hydrolyze to the amide (2-(3-chlorophenyl)acetamide) over time, releasing ammonia.

Safety (GHS Classification)

- H315: Causes skin irritation.[7][8]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle the precursor (cyanide) with extreme caution in a well-ventilated fume hood.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner Reaction chemistry).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12201389, 2-(3-Chlorophenyl)acetimidamide hydrochloride. Retrieved from [\[Link\]](#)
- Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. *Journal of Organic Chemistry*, 26(2), 412–418. [\[Link\]](#)
- Dunn, A. D. (1989). The synthesis of some pyrimidines from amidines. *Zeitschrift für Chemie*, 29(7), 243. (Application of amidines in heterocycle synthesis).

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Sources

- 1. 2-(3-Chlorophenyl)acetimidamide hydrochloride CAS:6487-96-3 2-(3-氯苯基)乙酰胺盐酸盐 [\[qiyebio.com\]](#)
- 2. 2-(3-chlorophenyl)ethanimidamide hydrochloride | 6487-96-3 [\[amp.chemicalbook.com\]](#)
- 3. A Lewis acid-promoted Pinner reaction - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 4. Pinner Reaction | NROChemistry [\[nrochemistry.com\]](#)
- 5. Pinner reaction - Wikipedia [\[en.wikipedia.org\]](#)

- [6. d-nb.info \[d-nb.info\]](#)
- [7. 2-chloro-N-\(3-chlorophenyl\)acetamide | C8H7Cl2NO | CID 137639 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Acetamidine Hydrochloride \[drugfuture.com\]](#)
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